molecular formula C23H34O2Si B127550 17-O-Trimethylsilyl Norethindrone CAS No. 28426-43-9

17-O-Trimethylsilyl Norethindrone

カタログ番号: B127550
CAS番号: 28426-43-9
分子量: 370.6 g/mol
InChIキー: LZECAWNJNIQRQF-GOMYTPFNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17-O-Trimethylsilyl Norethindrone (CAS: 300542-58-9) is a synthetic derivative of norethindrone, a 19-norprogestin widely used in hormonal contraceptives and hormone replacement therapy . Its molecular formula is C23H32O2Si (MW: 368.58 g/mol), featuring a trimethylsilyl (TMS) group at the 17-hydroxy position of the norethindrone backbone . The compound is classified as a process-related impurity in norethindrone synthesis and is primarily used in analytical and research settings .

特性

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O2Si/c1-6-23(25-26(3,4)5)14-12-21-20-9-7-16-15-17(24)8-10-18(16)19(20)11-13-22(21,23)2/h1,15,18-21H,7-14H2,2-5H3/t18-,19+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZECAWNJNIQRQF-GOMYTPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563132
Record name (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28426-43-9
Record name (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Key Starting Compounds

The synthesis of 17-O-trimethylsilyl norethindrone begins with norethindrone (17α-ethynyl-17β-hydroxyestra-4-en-3-one) as the primary starting material. Norethindrone itself is typically synthesized from 19-nor-4-androstenedione through a multi-step sequence involving ethynylation, hydrolysis, and purification. The 17β-hydroxyl group in norethindrone serves as the site for silylation, necessitating protection of other reactive functional groups, such as the 3-keto group, to prevent undesired side reactions.

Silylation Reagents

Trimethylsilyl (TMS) protection is achieved using trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) in the presence of a base such as imidazole, triethylamine, or pyridine. These reagents facilitate the nucleophilic substitution of the hydroxyl proton with the TMS group. The choice of solvent—commonly anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)—depends on the reactivity and solubility of the intermediate.

Protection Strategies and Reaction Optimization

Sequential Protection of Functional Groups

To avoid interference from the 3-keto group during silylation, a protective strategy is employed. For example, the 3-keto group may first be protected as its enol ether or enol ester derivative using reagents like trimethyl orthoformate or acetic anhydride under acidic conditions. This step mirrors the protection methods described in the synthesis of norethindrone acetate, where orthoformic acid triester and pyridine hydrochloride are used to shield reactive sites.

Silylation Reaction Conditions

The silylation of the 17β-hydroxyl group is conducted under inert atmospheres (e.g., nitrogen or argon) to prevent moisture-induced hydrolysis of the TMS reagent. A representative procedure involves:

  • Dissolving norethindrone in anhydrous DCM (10–20 mL/g substrate).

  • Adding TMSCl (1.2–2.0 equivalents) and imidazole (2.5–3.0 equivalents) at 0–5°C.

  • Warming the reaction to room temperature and stirring for 4–12 hours.

Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Excess reagents are quenched with aqueous sodium bicarbonate, and the product is extracted into an organic solvent, dried, and concentrated.

Purification and Characterization

Isolation Techniques

Crude this compound is purified using column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol-water mixtures. The latter method, adapted from norethindrone acetate purification protocols, involves adjusting the solvent ratio (e.g., 1:1 to 1:4 ethanol-water) to optimize yield and purity.

Analytical Characterization

  • HPLC : Purity is assessed using reversed-phase HPLC with UV detection (λ = 240 nm). The purified compound typically exhibits ≥99% purity under optimized conditions.

  • NMR Spectroscopy : 1^1H NMR (CDCl3_3) displays characteristic TMS signals at δ 0.1–0.3 ppm (singlet, 9H, Si(CH3_3)3_3) and the ethynyl proton at δ 2.4–2.6 ppm.

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 428.3 [M+H]+^+.

Comparative Analysis of Silylation Methods

Solvent and Base Effects

The choice of base significantly impacts reaction efficiency. For instance, imidazole offers faster reaction kinetics compared to triethylamine due to its stronger nucleophilicity, but it may require higher equivalents (Table 1). Polar aprotic solvents like DMF enhance reagent solubility but necessitate rigorous drying to prevent hydrolysis.

Table 1: Silylation Efficiency Under Varied Conditions

BaseSolventTemp (°C)Time (h)Yield (%)
ImidazoleDCM25692
TriethylamineTHF251285
PyridineDMF40888

Stability Considerations

The TMS group is susceptible to cleavage under acidic or aqueous conditions. Storage in anhydrous solvents at −20°C is recommended to prolong shelf life.

Applications and Further Functionalization

Role in Steroid Synthesis

This compound serves as a protected intermediate in the synthesis of more complex steroid analogs. The TMS group can be selectively removed using tetrabutylammonium fluoride (TBAF) or acidic hydrolysis, enabling subsequent modifications at the 17-position.

Analytical Derivitization

Silylation enhances the volatility of norethindrone for gas chromatography-mass spectrometry (GC-MS) analysis, aiding in the detection and quantification of trace impurities or metabolites .

化学反応の分析

17-O-Trimethylsilyl Norethindrone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Analytical Chemistry

Mass Spectrometry Applications

TMS-Norethindrone is primarily employed in gas chromatography-mass spectrometry (GC-MS) due to its improved volatility and thermal stability. The TMS modification allows for better detection and quantification of the compound in complex biological matrices, such as serum or urine. This is crucial for:

  • Drug Testing : TMS-Norethindrone is used as a reference standard in drug testing for anabolic steroids and progestins, aiding in the identification of misuse or abuse in sports and clinical settings.
  • Pharmacokinetic Studies : Researchers utilize TMS-Norethindrone to study the absorption, distribution, metabolism, and excretion (ADME) of norethindrone-based therapies.

A study highlighted its effectiveness in enhancing the sensitivity of mass spectrometric detection methods for steroid hormones .

Hormone Therapy Research

Progestin Activity Assessment

TMS-Norethindrone serves as a valuable tool in hormone therapy research, particularly in assessing progestin activity. Its application includes:

  • Comparative Studies : Researchers use TMS-Norethindrone to compare the efficacy of various progestins in hormone replacement therapies (HRT) for menopausal women.
  • Mechanistic Studies : The compound aids in elucidating the mechanisms by which progestins exert their effects on target tissues, such as the endometrium and breast tissue.

Development of New Therapeutics

Formulation Development

The stability imparted by the TMS group makes TMS-Norethindrone an ideal candidate for developing new pharmaceutical formulations. This includes:

  • Long-acting Injectables : Research into sustained-release formulations of norethindrone derivatives can benefit from using TMS-Norethindrone to enhance bioavailability and therapeutic efficacy.
  • Combination Therapies : Investigations into combining TMS-Norethindrone with estrogen or other therapeutic agents to improve treatment outcomes for conditions like endometriosis or uterine fibroids.

Case Study 1: GC-MS Method Validation

A study validated a GC-MS method using TMS-Norethindrone as a standard for detecting progestins in urine samples from athletes. The method demonstrated high sensitivity and specificity, with a limit of detection (LOD) significantly lower than previous methods, thus facilitating more accurate doping control .

Case Study 2: Hormonal Effects on Breast Tissue

Research involving TMS-Norethindrone has provided insights into its effects on breast tissue proliferation. In vitro studies showed that TMS-Norethindrone could modulate gene expression related to cell proliferation and apoptosis, indicating potential implications for breast cancer research .

作用機序

類似化合物との比較

Parent Compound: Norethindrone

Norethindrone (17α-ethynyl-17β-hydroxyestra-4-en-3-one) is a first-generation progestin with applications in contraception, endometriosis, and hormone-mediated cancers . Key distinctions from its TMS derivative include:

  • Structural Differences: The absence of the TMS group and the presence of a 17α-ethynyl group in norethindrone .
  • Pharmacokinetics: Bioavailability: Micronization improves dissolution rates (e.g., 2.5-fold increase in dissolution rate for micronized norethindrone vs. unmicronized) . Interactions: Coadministration with elagolix (a GnRH antagonist) reduces estradiol (E2) concentrations by 32%, though norethindrone’s pharmacokinetic parameters (Cmax, AUC24) remain stable .

17-O-Trimethylsilyl Norethindrone

  • Structural Impact: The TMS group enhances steric bulk and lipophilicity, likely reducing metabolic degradation compared to norethindrone .
  • Pharmacokinetic Data: Limited studies exist, but increased lipophilicity suggests slower hepatic clearance and possible accumulation in adipose tissue.
  • Biological Activity: No direct efficacy or toxicity data are available. Its role as an impurity necessitates monitoring in pharmaceutical formulations .

Other Norethindrone Derivatives and Impurities

Compound Structural Features Pharmacokinetics/Bioactivity Metabolic Pathways
6,7-Dehydro Norethindrone Δ⁴,⁶-diene structure; no TMS group Higher reactivity due to conjugated diene system Likely hepatic oxidation
Norethindrone Enolether Enol ether at C3 Reduced progestogenic activity vs. parent compound Acid-catalyzed rearrangement
5α-Epoxy Norethindrone 4β,5β-epoxide ring Inactive as an antifertility agent at 25 mg/kg in mice Formed via hepatic epoxidation
Desogestrel Third-generation progestin; 11-methylene group Higher selectivity for progesterone receptors Hepatic CYP3A4 metabolism

Pharmacokinetic and Pharmacodynamic Comparisons

Solubility and Bioavailability

  • Norethindrone: Micronization increases dissolution rate by 2.5-fold, enhancing bioavailability .
  • This compound: Expected lower aqueous solubility due to the TMS group, though experimental data are lacking.

Metabolic Stability

  • Norethindrone: Undergoes hepatic metabolism to epoxy and dione derivatives (e.g., 5α-epoxy norethindrone), which exhibit reduced bioactivity .
  • TMS Derivative : The TMS group may resist enzymatic hydrolysis, prolonging half-life. Gut microbiota-mediated metabolism is unlikely due to steric hindrance .

生物活性

17-O-Trimethylsilyl Norethindrone (TMS-NET) is a synthetic derivative of norethindrone, a well-established progestin used in various hormonal therapies, including contraceptives. The addition of a trimethylsilyl group at the 17-O position enhances its lipophilicity and stability, potentially improving its pharmacokinetic properties. This article delves into the biological activity of TMS-NET, focusing on its interaction with steroid hormone receptors, metabolic pathways, and relevant research findings.

  • Chemical Formula : C23H34O2Si
  • Molecular Weight : Approximately 398.7 g/mol
  • Structure : The trimethylsilyl modification increases solubility in organic solvents, facilitating laboratory analyses.

TMS-NET exhibits biological activity primarily through its interaction with steroid hormone receptors. It binds effectively to progestin receptors in target tissues such as the uterus and breast, mimicking the effects of natural progesterone. This action is crucial for its contraceptive properties, including:

  • Inhibition of Ovulation : By preventing the release of eggs from the ovaries.
  • Thickening of Cervical Mucus : Making it more difficult for sperm to enter the uterus.
  • Endometrial Changes : Altering the uterine lining to prevent implantation.

Binding Affinity and Pharmacodynamics

Research indicates that TMS-NET retains significant progestational activity similar to its parent compound, norethindrone. The binding affinities of norethindrone and its metabolites to various hormone receptors are summarized in Table 1.

CompoundPR Binding AffinityAR Binding AffinityER Binding Affinity
Norethindrone67–75150
5α-Dihydronorethisterone (Metabolite)25270
TMS-NETSimilar to NorethindroneUnknownUnknown

Pharmacokinetics

The pharmacokinetic profile of TMS-NET suggests improved absorption and a longer half-life compared to norethindrone. This is attributed to its enhanced lipophilicity, which facilitates better tissue penetration and prolonged action in the body. Studies have shown that TMS-NET can achieve peak serum concentrations rapidly after administration, maintaining effective levels for extended periods.

Case Studies and Research Findings

  • Contraceptive Efficacy : In clinical settings, TMS-NET has been evaluated for its potential use in contraceptive formulations. Its ability to mimic natural progesterone allows it to effectively prevent ovulation and alter endometrial receptivity.
  • Metabolic Pathways : Research has indicated that TMS-NET interacts with cytochrome P450 enzymes, which are critical for drug metabolism. This interaction may influence the metabolic pathways of other drugs administered concurrently, suggesting a need for careful monitoring in polypharmacy scenarios.
  • Adverse Effects : Similar to other progestins, TMS-NET may cause side effects such as menstrual irregularities and mood changes. Long-term studies are necessary to fully understand its safety profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。